REACTION_CXSMILES
|
[Cl:1][SiH:2]([Cl:4])[Cl:3].[C:5]([O:10][CH2:11][CH:12]=[CH2:13])(=[O:9])[C:6]([CH3:8])=[CH2:7].[SiH4].[H][H]>CC(C)=O>[C:5]([O:10][CH2:11][CH2:12][CH2:13][Si:2]([Cl:4])([Cl:3])[Cl:1])(=[O:9])[C:6]([CH3:8])=[CH2:7] |f:2.3|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
silane hydrogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4].[H][H]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirring vessel to 55° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept below 62° C., by external cooling
|
Type
|
STIRRING
|
Details
|
After another 8 minutes of stirring at about 60° C.
|
Duration
|
8 min
|
Type
|
DISTILLATION
|
Details
|
Distillation of the product
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |